molecular formula C16H22N2O B13191454 5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile

5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile

Cat. No.: B13191454
M. Wt: 258.36 g/mol
InChI Key: PHUDCQSMJHMSAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclohexyl-2-[(2-hydroxyethyl)amino]benzonitrile
  • 5-Cyclohexyl-2-[(2-ethoxyethyl)amino]benzonitrile
  • 5-Cyclohexyl-2-[(2-methylamino)ethyl]benzonitrile

Uniqueness

5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile is unique due to the presence of the 2-methoxyethyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

5-cyclohexyl-2-(2-methoxyethylamino)benzonitrile

InChI

InChI=1S/C16H22N2O/c1-19-10-9-18-16-8-7-14(11-15(16)12-17)13-5-3-2-4-6-13/h7-8,11,13,18H,2-6,9-10H2,1H3

InChI Key

PHUDCQSMJHMSAE-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2CCCCC2)C#N

Origin of Product

United States

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